Cas no 100516-73-2 (3-Methylbutane-1,3-diamine dihydrochloride)
3-Methylbutane-1,3-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Methylbutane-1,3-diamine dihydrochloride
- 3-methylbutane-1,3-diamine;dihydrochloride
- Z2218555716
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- MDL: MFCD29034010
- Inchi: 1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H
- InChI Key: GJMKAYUUKYWLAE-UHFFFAOYSA-N
- SMILES: Cl.Cl.NC(C)(C)CCN
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 50
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: NA
3-Methylbutane-1,3-diamine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-Methylbutane-1,3-diamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M293953-5mg |
3-Methylbutane-1,3-diamine Dihydrochloride |
100516-73-2 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M293953-10mg |
3-Methylbutane-1,3-diamine Dihydrochloride |
100516-73-2 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M293953-50mg |
3-Methylbutane-1,3-diamine Dihydrochloride |
100516-73-2 | 50mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-225016-0.05g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 0.05g |
$235.0 | 2024-06-20 | |
| Enamine | EN300-225016-0.1g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 0.1g |
$352.0 | 2024-06-20 | |
| Enamine | EN300-225016-0.25g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 0.25g |
$503.0 | 2024-06-20 | |
| Enamine | EN300-225016-0.5g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 0.5g |
$791.0 | 2024-06-20 | |
| Enamine | EN300-225016-1.0g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 1.0g |
$1014.0 | 2024-06-20 | |
| Enamine | EN300-225016-2.5g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 2.5g |
$1988.0 | 2024-06-20 | |
| Enamine | EN300-225016-5.0g |
3-methylbutane-1,3-diamine dihydrochloride |
100516-73-2 | 95% | 5.0g |
$2940.0 | 2024-06-20 |
3-Methylbutane-1,3-diamine dihydrochloride Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-Methylbutane-1,3-diamine dihydrochloride
Introduction to 3-Methylbutane-1,3-diamine dihydrochloride (CAS No. 100516-73-2)
3-Methylbutane-1,3-diamine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 100516-73-2, is a significant compound in the field of pharmaceutical and biochemical research. This diamine derivative, specifically the dihydrochloride salt form, has garnered attention due to its versatile applications in drug development and molecular synthesis. The compound’s unique structural properties, characterized by a branched alkyl chain and two amino functional groups, make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-Methylbutane-1,3-diamine dihydrochloride consists of a four-carbon chain with a methyl group at the third carbon position and amino groups at both the first and third positions. When converted into its dihydrochloride salt form, the amino groups are protonated, enhancing its solubility in aqueous systems and making it more suitable for biological assays. This modification not only improves handling but also influences its reactivity in subsequent synthetic steps.
In recent years, 3-Methylbutane-1,3-diamine dihydrochloride has been explored for its potential in the development of novel therapeutic agents. Its diamine core is a common motif in peptidomimetics and small-molecule drugs, where it serves as a scaffold for constructing complex structures with specific biological activities. For instance, researchers have utilized this compound to develop inhibitors targeting enzyme active sites or to create ligands for receptor binding studies.
One of the most promising areas of research involving 3-Methylbutane-1,3-diamine dihydrochloride is in the field of immunomodulation. The compound’s ability to interact with various cellular targets has led to investigations into its potential as an immunosuppressant or immunostimulant. Preliminary studies suggest that derivatives of this diamine can modulate immune responses by interacting with cytokine pathways or by influencing the activity of immune cells such as T lymphocytes and macrophages. These findings are particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions where precise control over immune responses is crucial.
Additionally, 3-Methylbutane-1,3-diamine dihydrochloride has been employed in materials science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting catalytic properties and have been explored as potential catalysts in organic transformations. The flexibility of the diamine ligand allows for tunable coordination environments around metal centers, which can be exploited to design catalysts with specific selectivity and efficiency.
The synthesis of 3-Methylbutane-1,3-diamine dihydrochloride typically involves multi-step organic reactions starting from readily available precursors such as butanone or 2-methylpropanal. The process often includes reduction steps to introduce the amino groups followed by salt formation to improve stability and solubility. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
In terms of pharmaceutical applications, 3-Methylbutane-1,3-diamine dihydrochloride has been used as a building block in the synthesis of peptidomimetics that mimic natural peptides with therapeutic potential. Peptidomimetics are designed to replicate the bioactivity of natural peptides while offering improved pharmacokinetic properties such as enhanced stability and longer half-life. The diamine core provides a scaffold for introducing various functional groups that can be tailored to target specific biological pathways.
Recent studies have also explored the use of 3-Methylbutane-1,3-diamine dihydrochloride in drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating bioactive agents within polymeric matrices or nanoparticles. Such delivery systems can enhance drug bioavailability, reduce side effects, and improve targeted delivery to specific tissues or organs.
The safety profile of 3-Methylbutane-1,3-diamine dihydrochloride is another critical aspect that has been extensively studied. While preliminary toxicology studies suggest that the compound is well-tolerated at moderate doses, further research is needed to fully understand its long-term effects. As with any chemical used in pharmaceutical research, rigorous testing under controlled conditions is essential to ensure both efficacy and safety before any clinical application.
In conclusion, 3-Methylbutane-1,3-diamine dihydrochloride (CAS No. 100516-73-2) represents a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, 3-Methylbutane-1,3-diamine dihydrochloride is poised to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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